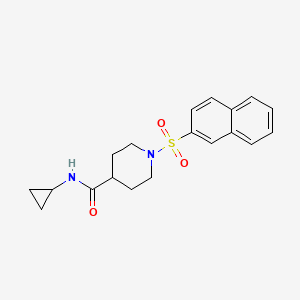![molecular formula C23H37N3O B5497214 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497214.png)
9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane, also known as SPI-118, is a novel compound that has been found to have potential applications in scientific research. This compound belongs to the class of spirocyclic compounds and has been synthesized using a unique method that involves the reaction of 1,4-dimethylpiperazine with 4-isopropylbenzoyl chloride and 1,3-dibromopropane.
Mecanismo De Acción
The mechanism of action of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the regulation of cell growth and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane have been studied extensively. It has been found to have an inhibitory effect on the activity of certain enzymes that are involved in the regulation of cell growth and blood pressure. Additionally, 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been found to have an anti-inflammatory effect, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane. One potential direction is the study of its potential applications in the treatment of cancer and hypertension. Additionally, further studies can be conducted to better understand the mechanism of action of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane and its potential applications in the treatment of inflammatory diseases. Finally, the synthesis of analogs of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane can be explored to improve its potency and solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane involves a series of reactions that are carried out in a stepwise manner. The first step involves the reaction of 1,4-dimethylpiperazine with 4-isopropylbenzoyl chloride in the presence of a base such as sodium hydride. This reaction leads to the formation of an intermediate compound, which is then reacted with 1,3-dibromopropane in the presence of a palladium catalyst. The final product obtained after purification is 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane.
Aplicaciones Científicas De Investigación
9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has been found to have potential applications in scientific research. It has been shown to have an inhibitory effect on the growth of cancer cells in vitro, making it a potential candidate for cancer treatment. Additionally, 9-[4-(4-isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane has also been found to have an inhibitory effect on the activity of certain enzymes that are involved in the regulation of blood pressure, making it a potential candidate for the treatment of hypertension.
Propiedades
IUPAC Name |
1-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-4-(4-propan-2-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O/c1-19(2)21-10-8-20(9-11-21)6-5-7-22(27)26-14-12-23(13-15-26)18-24(3)16-17-25(23)4/h8-11,19H,5-7,12-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQNJFGAAFEABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCC(=O)N2CCC3(CC2)CN(CCN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(4-Isopropylphenyl)butanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-(3-chlorobenzyl)-1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]piperidin-3-yl}methanol](/img/structure/B5497131.png)
![methyl 2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5497138.png)
![9-[4-(4-chlorophenyl)butanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5497146.png)
![N-(3-morpholin-4-ylpropyl)-7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5497152.png)
![1-(5-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B5497179.png)
![N-(4-isopropylphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5497185.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497189.png)
![N~2~-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N~1~,N~1~-dimethyl-1-(3-methyl-2-thienyl)-1,2-ethanediamine](/img/structure/B5497191.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5497195.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5497203.png)

![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5497234.png)

![(1R*,2R*)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylcyclopropanecarboxamide](/img/structure/B5497245.png)